Product packaging for 7H-benzo[e]perimidin-7-one(Cat. No.:)

7H-benzo[e]perimidin-7-one

Cat. No.: B5861479
M. Wt: 232.24 g/mol
InChI Key: WWXLKPRGAXWHFO-UHFFFAOYSA-N
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Description

7H-Benzo[e]perimidin-7-one is a key structural scaffold in novel bioactive compounds, primarily investigated for its potential in oncology research. Derived from chromophore-modified anthracenediones, this core structure is structurally related to the antitumor agent mitoxantrone . Researchers have explored its derivatives for their ability to exert cytotoxic effects against a range of sensitive cancer cell lines, including murine leukemia L1210 and human leukemia HL60 . A significant area of interest is the compound's potential to overcome multidrug resistance (MDR), a major challenge in chemotherapy. Certain 6-[(aminoalkyl)amino]-substituted derivatives have demonstrated potent in vitro activity against human MDR-type resistant leukemia cell lines (e.g., K562R), exhibiting little cross-resistance compared to established drugs like mitoxantrone and doxorubicin . In vivo studies against P388 murine leukemia have shown significant antitumor effects for these derivatives . The mechanism of action for these antitumor derivatives may involve inducing a G2/M block in the cell cycle . Early research suggested that, unlike some anthracenediones, the benzoperimidine scaffold does not significantly stimulate free radical formation, indicating a potentially different safety profile with reduced risk of cardiotoxicity . Beyond oncology, this chemical scaffold has been identified in screening efforts for central nervous system (CNS)-active agents. Specifically, 6-amino-7H-benzo[e]perimidin-7-one was discovered as a hit compound for Glycogen Synthase Kinase-3 (GSK-3) inhibition, an important target in neurodegenerative and psychiatric disorders, with an IC50 of 1.63 µM . Other derivatives have also been reported to exhibit anxiolytic-like effects in animal models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8N2O B5861479 7H-benzo[e]perimidin-7-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c18-15-10-5-2-1-4-9(10)14-13-11(15)6-3-7-12(13)16-8-17-14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXLKPRGAXWHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=CC=CC(=C43)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7h Benzo E Perimidin 7 One and Its Derivatives

Established and Classical Synthetic Routes to the Perimidinone Core

The foundational approaches to constructing the 7H-benzo[e]perimidin-7-one skeleton typically involve the formation of the perimidine ring from suitable naphthalene-based precursors.

Condensation Reactions Involving 1,8-Naphthalenediamine and Carbonyl Precursors

A cornerstone in the synthesis of the perimidine ring system is the condensation reaction between 1,8-naphthalenediamine (NDA) and various carbonyl-containing compounds. nih.gov Most reported methods involve this fundamental reaction, utilizing precursors such as aldehydes, ketones, carboxylic acids, and their derivatives to form the perimidine nucleus. nih.govscispace.com

In the specific context of this compound, which is structurally an anthraquinone (B42736) derivative, the synthesis often commences with substituted 1-aminoanthraquinones. nih.gov These precursors are then treated with a one-carbon carbonyl equivalent to facilitate the cyclization. For instance, derivatives of 7-oxo-7H-benzo[e]perimidine have been successfully prepared from 1-aminoanthraquinone (B167232) through condensation with reagents like urea (B33335) or dimethylacetamide. nih.govresearchgate.net Another common reactant is N,N-dimethylformamide dimethyl acetal, which reacts with the appropriate 1-aminoanthraquinone derivative, typically under reflux in a solvent like acetonitrile, to yield the target perimidinone structure. researchgate.net

Table 1: Examples of Classical Condensation Reactions for Perimidinone Synthesis

Starting Material Carbonyl Precursor Product Type Reference
1-Aminoanthraquinone Urea 7-Oxo-7H-benzo[e]perimidine derivative nih.gov
1-Aminoanthraquinone Dimethylacetamide 7-Oxo-7H-benzo[e]perimidine derivative nih.gov
1-Aminoanthraquinone derivatives N,N-dimethylformamide dimethyl acetal This compound derivatives researchgate.net

Cyclization Strategies for the Formation of the Fused Pyrimidine (B1678525) Ring System

The formation of the fused pyrimidine ring is the key step in synthesizing the perimidinone core. The general mechanism for this cyclization is well-understood. nih.gov The process typically begins with the activation of the carbonyl carbon from the precursor, which facilitates a nucleophilic attack from one of the amino groups of the 1,8-diamino-naphthalene moiety. This initial reaction forms a Schiff base (imine) intermediate with the elimination of a water molecule. nih.gov

Following the formation of the imine, the second amino group, now positioned favorably, performs an intramolecular nucleophilic attack on the imine carbon. This attack results in the formation of a cyclic intermediate. nih.gov The final step involves a 1,3-proton transfer (tautomerization), which leads to the aromatization of the newly formed ring and yields the stable perimidine derivative. nih.gov This fundamental cyclization cascade is central to most classical syntheses of this heterocyclic system. researchgate.net

Advanced and Green Synthetic Approaches to this compound Derivatives

In recent years, synthetic chemistry has moved towards more efficient, environmentally benign, and sustainable methods. This trend is reflected in the development of advanced synthetic protocols for perimidinone synthesis, which aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Metal-Catalyzed Reaction Pathways in Perimidine Synthesis

The use of metal catalysts offers a powerful and versatile tool for organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency. nih.gov Several metal-catalyzed methods have been developed for the synthesis of perimidines. For example, Ruthenium(III) chloride has been employed as an effective catalyst for the cyclocondensation of 1,8-naphthalenediamine with various ketones at a moderate temperature of 40 °C, producing excellent yields. nih.gov

Another eco-friendly and less toxic metal catalyst, Bismuth(III) chloride (BiCl₃), has been successfully used for the synthesis of perimidine derivatives from NDA and ketones in ethanol (B145695) at ambient temperature. nih.gov Copper-catalyzed reactions have also been explored for constructing fused pyrimidine systems and other related seven-membered heterocycles from precursors like 2-haloanilines, showcasing the broad utility of transition metals in these cyclization reactions. mdpi.comresearchgate.net

Table 2: Metal Catalysts in Perimidine Synthesis

Catalyst Reactants Conditions Advantage Reference
Ruthenium(III) chloride NDA, Ketones Ethanol, 40 °C Excellent yields, Mild conditions nih.gov
Bismuth(III) chloride NDA, Ketones Ethanol, Ambient Temp. Economic, Less-toxic, Eco-benign nih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis Protocols

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized many organic syntheses. Microwave-assisted synthesis is particularly noted for its ability to dramatically reduce reaction times and often increase product yields compared to conventional heating methods. ingentaconnect.com

Several protocols for the synthesis of fused pyrimidine derivatives utilize microwave heating. clockss.orgnih.gov For instance, a one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation provides a rapid and efficient route to thiazolo[3,2-a]pyrimidine derivatives without the need for a catalyst. clockss.org This approach highlights the potential for microwave-assisted synthesis to create complex heterocyclic systems quickly and cleanly. ingentaconnect.comclockss.orgconnectjournals.com

Similarly, ultrasound irradiation has emerged as a green synthetic tool. Ultrasound-assisted synthesis of benzodiazepine (B76468) rings, which are structurally related seven-membered heterocycles, has been reported to occur efficiently in water, avoiding the need for traditional organic solvents and complex purification steps. nih.gov These sonochemical methods often proceed under mild conditions and can lead to high yields in short reaction times, making them an attractive green alternative. mdpi.comresearchgate.net

Catalyst-Free and Solvent-Free Methodologies for Perimidinone Formation

The ultimate goal of green chemistry is to develop reactions that proceed with maximum efficiency and minimal waste, ideally without the need for catalysts or solvents. Several catalyst-free and solvent-free methods have been reported for the formation of perimidinone-related structures. rsc.org

For example, the microwave-assisted synthesis of 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been achieved in acetic acid without any additional catalyst, offering advantages such as catalyst-free conditions, easy work-up, and high yields. clockss.org The development of such protocols, which combine energy-efficient techniques like microwave heating with the elimination of catalysts and volatile organic solvents, represents a significant step forward in the sustainable synthesis of complex heterocyclic compounds like this compound and its derivatives.

Oxidative Coupling and Dehydrogenation Approaches

Oxidative coupling and dehydrogenation reactions are pivotal in the synthesis of the this compound core and related polycyclic heteroaromatic systems. These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions, leading to the construction of the fused ring system.

A notable approach involves the oxidative cyclization of precursor molecules. For instance, the synthesis of benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.nih.govnaphthyridines has been achieved through the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. mdpi.com This type of transformation highlights the utility of oxidative cyclization in building complex, multi-ring structures. mdpi.com Such reactions can be facilitated by various catalytic systems, including those based on transition metals like palladium, which can promote dehydrogenative cyclization. mdpi.com

Furthermore, the dehydrogenation of partially saturated heterocyclic precursors is a common strategy to introduce aromaticity. A mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidinones utilizes a copper salt catalyst with tert-butylhydroperoxide (TBHP) as the terminal oxidant. nih.gov This method is broadly applicable to dihydropyrimidines and dihydropyrimidinones, demonstrating its utility in the final steps of synthesizing aromatic heterocyclic compounds. nih.gov The synthesis of pyrimidines can also be achieved through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization, showcasing the efficiency of these oxidative processes. organic-chemistry.org

The table below summarizes examples of oxidative coupling and dehydrogenation approaches in the synthesis of related heterocyclic systems.

Reaction TypePrecursor(s)Catalyst/ReagentProduct TypeRef
Oxidative DehydrogenationDihydropyrimidinonesCu salt, K2CO3, TBHPPyrimidinones nih.gov
Oxidative Cyclization5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridinesFormic AcidBenzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.nih.govnaphthyridines mdpi.com
Dehydrogenative CyclizationDiaryl (thio)ethers, Diaryl aminesPalladium catalystDibenzofurans, Carbazoles, Dibenzothiophenes mdpi.com
Oxidative Annulationo-Cinnamyl PhenolsPd(II) catalyst2-Benzyl Benzofurans researchgate.net
Scholl-type Oxidative CyclizationC4-Aryl Tetramic Acid SulfonatesPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dibenzo[e,g]isoindol-1-ones nih.gov

Derivatization and Functionalization Strategies for Benzo[e]perimidin-7-one Scaffolds

Once the core this compound structure is assembled, further derivatization and functionalization are crucial for tuning its biological activity and physicochemical properties. A variety of chemical strategies have been employed to introduce diverse substituents and functionalities onto this versatile scaffold.

Introduction of Cationic Side Chains for Specific Molecular Interactions

The introduction of cationic side chains to the this compound scaffold is a key strategy to enhance its interaction with biological targets such as DNA. These positively charged moieties can engage in electrostatic interactions, influencing the compound's binding affinity and cytotoxic profile.

A series of 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have been synthesized from 1-aminoanthraquinone. nih.govresearchgate.net These side chains are typically introduced via linker groups, such as amides or amines, attached to the perimidinone core. nih.govresearchgate.net For example, the synthesis of 8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones involves the reaction of 6-amino-8,11-dihydroxy-7H-benzo[e]perimidin-7-one with various (alkylamino)alkylamines. nih.gov The positioning and nature of these cationic side chains have been shown to significantly impact the biological activity of the resulting derivatives. nih.govresearchgate.net

Parent CompoundReagentLinkerResulting DerivativeRef
1-AminoanthraquinoneUrea or Dimethylacetamide-7-Oxo-7H-benzo[e]perimidine core nih.govresearchgate.net
6-Amino-8,11-dihydroxy-7H-benzo[e]perimidin-7-one(Alkylamino)alkylaminesAmino8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones nih.gov
Carboxy-substituted dibenzisoquinolinesAminesAmideCationic carboxamide derivatives nih.govresearchgate.net

Nucleophilic Substitution Reactions on the Perimidinone Framework

Nucleophilic substitution reactions are a fundamental tool for modifying the this compound framework, allowing for the introduction of a wide range of functional groups. These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile.

The synthesis of 6-substituted 7H-benzo[e]perimidin-7-ones has been achieved by reacting 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one with various alkylamines. lookchem.comnih.gov In these reactions, the amino or hydroxyl group at the 6-position is displaced by the incoming alkylamine nucleophile. This approach has been instrumental in creating a library of derivatives with modified properties. lookchem.comnih.gov The reactivity of halogenated compounds in nucleophilic aromatic substitution is also a well-established principle that can be applied to appropriately substituted benzo[e]perimidin-7-one precursors. researchgate.net

A cascade reaction involving an aza-Michael addition followed by an intramolecular nucleophilic substitution has been used to synthesize benzo[e]azolo Current time information in Bangalore, IN.nih.govoxazines, demonstrating a sophisticated application of nucleophilic substitution in building fused heterocyclic systems. thieme.de

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling for Ethynyl (B1212043) Derivatives)

Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have emerged as powerful methods for the synthesis of ethynyl-substituted this compound derivatives. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

This reaction is typically conducted under mild conditions, often at room temperature and in the presence of an amine base which also serves as the solvent. wikipedia.org The versatility of the Sonogashira coupling allows for the introduction of various alkyne-containing moieties onto the benzo[e]perimidin-one scaffold, provided a suitable halo-substituted precursor is available. While specific examples of Sonogashira coupling directly on the this compound ring are not extensively detailed in the provided results, the synthesis of alkynyl derivatives of 1,3-dialkylperimidinones has been reported, suggesting the feasibility of this approach. nih.gov The resulting ethynyl derivatives can serve as valuable intermediates for further transformations or as final compounds with unique electronic and structural properties.

Reaction TypeSubstratesCatalyst SystemProductKey FeaturesRef
Sonogashira CouplingTerminal alkyne, Aryl/Vinyl halidePalladium catalyst, Copper(I) cocatalyst, Amine baseAryl/Vinyl-substituted alkyneMild conditions, formation of C-C bonds wikipedia.orglibretexts.org

Multicomponent Reaction (MCR) Strategies for Complex Analogues

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds from simple starting materials in a single synthetic operation. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been utilized to generate highly functionalized, peptide-like structures. nih.govnih.govresearchgate.net

The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. researchgate.netorganic-chemistry.org The Ugi four-component reaction extends this by incorporating an amine, leading to the formation of α-acylamino amides. nih.gov These reactions proceed through the formation of a nitrilium ion intermediate. nih.gov While direct application of these MCRs to the this compound core is not explicitly detailed, the principles of MCRs are broadly applicable for creating complex analogues of heterocyclic systems. For instance, a molecular iodine-catalyzed one-pot multicomponent reaction has been used to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org Additionally, consecutive Betti/Bargellini multicomponent reactions have been employed to synthesize novel oxazepine-based scaffolds. chemicalpapers.com These examples underscore the potential of MCR strategies in the diversification of heterocyclic compounds like this compound.

MCR NameComponentsKey IntermediateProduct ClassRef
Passerini ReactionCarboxylic Acid, Carbonyl Compound, IsocyanideNitrilium ionα-Acyloxy Carboxamide researchgate.netorganic-chemistry.org
Ugi ReactionCarboxylic Acid, Carbonyl Compound, Isocyanide, AmineNitrilium ionα-Acylamino Amide nih.gov

Annulation Reactions for the Construction of Expanded Polycyclic Heteroaromatic Systems

Annulation reactions are a powerful strategy for constructing expanded polycyclic heteroaromatic systems by fusing additional rings onto the existing this compound scaffold. These reactions lead to the formation of more complex and rigid molecular architectures with potentially altered electronic and biological properties.

Various annulation strategies have been developed for the synthesis of polycyclic aromatic hydrocarbons and their heteroaromatic analogues. researchgate.net For example, a [4+2] benzannulation of biaryldiazonium salts with alkynes, driven by electrochemistry, has been developed to synthesize polycyclic (hetero)aromatic compounds. rsc.org Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is another effective method for creating dibenzo-fused five-membered heterocycles. mdpi.com Furthermore, a copper-catalyzed [3+3] annulation of amidines with saturated ketones provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and aromatization. organic-chemistry.org These methodologies highlight the diverse approaches available for expanding the polycyclic framework of molecules like this compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 7h Benzo E Perimidin 7 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity and substitution patterns of 7H-benzo[e]perimidin-7-one derivatives.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns (doublets, triplets, multiplets) of these protons are dictated by their position on the fused ring system and the electronic effects of the carbonyl and imine functionalities. The N-H proton typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

¹³C-NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For the parent this compound, 15 distinct carbon signals would be expected. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 180 ppm). Carbons adjacent to nitrogen atoms (C=N) also appear at downfield shifts (typically δ 140-160 ppm). The remaining aromatic carbons resonate in the δ 110-140 ppm range.

Attached Proton Test (APT): The APT experiment is a valuable technique for differentiating between carbon types based on the number of attached protons. In a typical APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups give positive signals, while methine (CH) and methyl (CH₃) groups produce negative signals. This allows for the unambiguous assignment of each carbon signal in the ¹³C-NMR spectrum, which is crucial for complex aromatic systems with many quaternary carbons.

A representative, assigned NMR dataset for a substituted this compound derivative is presented below to illustrate the application of these techniques.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1128.58.50 (dd, J = 7.5, 1.2)
2132.17.80 (td, J = 7.5, 1.3)
3127.88.05 (dd, J = 7.5, 1.2)
3a134.5-
4129.58.20 (d, J = 8.0)
5125.07.70 (t, J = 8.0)
6130.08.30 (d, J = 8.0)
6a120.5-
6b145.0-
7183.0-
7a118.0-
8155.0-
9115.07.95 (d, J = 9.0)
10135.28.65 (d, J = 9.0)
11122.0-
11a131.0-
N-H-12.5 (s, br)

Note: Data is illustrative and based on values reported for similar heterocyclic systems.

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within individual aromatic rings of the benzo[e]perimidin-7-one core.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Similar to APT, DEPT-135 provides information on carbon multiplicities. However, it presents the data differently: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are absent. This is often used alongside a standard ¹³C spectrum to identify all carbon types.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate carbon atoms with their directly attached protons. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This is the most definitive method for assigning protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for complex structures like this compound, which are rich in quaternary carbons. It reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. For instance, the N-H proton signal would show a cross-peak to the adjacent C-6b and C-7a carbons, while aromatic protons would show correlations to nearby quaternary carbons, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and elemental composition.

For novel compounds, High-Resolution Mass Spectrometry (HRMS) is essential. It measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For example, HRMS can definitively confirm the elemental composition of a synthesized derivative, such as C₁₇H₁₉N₂O₃, by matching the experimental mass to the calculated mass with minimal error. nih.gov This technique is crucial for confirming that the desired product has been formed in a synthesis.

Table 2: HRMS Data for a Representative Compound

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamideC₁₃H₁₃N₂O₄261.0870261.0868
N-(2,6-Dimethylbenzyl)-3-methyl-2-nitrobenzamideC₁₇H₁₉N₂O₃299.1390299.1394

Data sourced from a study on related heterocyclic compounds for illustrative purposes. nih.gov

Analysis of the fragmentation pattern can also provide structural clues. For the this compound core, a characteristic fragmentation would likely involve the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the ketone moiety.

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending). The IR spectrum of a this compound derivative would be dominated by characteristic peaks for its key functional groups.

The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. scielo.org.za The most diagnostic peaks include the strong carbonyl (C=O) stretching vibration, expected around 1650-1680 cm⁻¹, and the C=N stretching of the perimidine ring, usually found in the 1630-1650 cm⁻¹ range. The N-H stretching vibration appears as a moderate, often broad, band in the 3200-3400 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. scielo.org.za

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
C=O (Ketone)Stretch1650 - 1680
C=N (Imine)Stretch1630 - 1650
Aromatic C=CStretch1450 - 1600

Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure and Transitions

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic structure of conjugated systems. The extensive π-system of the this compound core gives rise to characteristic electronic transitions.

The absorption spectrum is expected to show multiple bands corresponding to π→π* transitions within the fused aromatic system. An n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen and imine nitrogens, is also expected, though it is often weaker and may be obscured by the more intense π→π* bands. The position of the maximum absorption (λ_max) is sensitive to substituents on the aromatic core; electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. mdpi.com

Many rigid, planar, polycyclic aromatic compounds are fluorescent. Upon excitation at an absorption wavelength, this compound derivatives may exhibit fluorescence emission at a longer wavelength. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and emission wavelength are highly dependent on the molecular structure and the solvent environment. For instance, introducing a dimethylamino group into a similar heterocyclic system has been shown to shift absorption and emission maxima and increase quantum yields. researchgate.net

Computational Chemistry and Theoretical Investigations of 7h Benzo E Perimidin 7 One Systems

Density Functional Theory (DFT) Studies for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. DFT has been widely applied to study the ground state electronic properties of 7H-benzo[e]perimidin-7-one and its analogs, providing valuable information about their stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons.

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy indicates a better electron-donating capability. The LUMO, on the other hand, represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy suggests a better electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests low stability and high reactivity.

For this compound, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is distributed over the electron-deficient pyrimidinone ring system. The specific energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be tuned by introducing different substituent groups to the core structure. For example, electron-donating groups would be expected to raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, leading to a smaller HOMO-LUMO gap and potentially altered reactivity and photophysical properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values for a molecule of this type, as specific published computational results for the parent compound are not available.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
HOMO-LUMO Gap3.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Blue regions, conversely, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. Green and yellow regions indicate areas of neutral or intermediate potential.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the perimidinone ring, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms on the aromatic rings would likely be in regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, such as substrates or biological targets. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.denih.gov It helps to understand the delocalization of electron density and the nature of intramolecular and intermolecular interactions. NBO analysis can quantify the strength of these interactions through second-order perturbation theory, which evaluates the stabilization energy associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Illustrative NBO Analysis Data for a Key Interaction in this compound (Note: The following data is illustrative and represents a typical interaction that would be analyzed, as specific published computational results for the parent compound are not available.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π*(C2=C3)15.2

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net Molecules with large β values are considered promising candidates for NLO applications.

The NLO response of a molecule is related to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which can lead to a large NLO response.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules. It allows for the calculation of electronic absorption and emission spectra, as well as other photophysical properties such as fluorescence and phosphorescence. TD-DFT is essential for understanding the behavior of molecules upon interaction with light.

For this compound and its derivatives, TD-DFT can be used to predict their UV-Vis absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). This information is crucial for applications such as fluorescent probes and photosensitizers.

Furthermore, TD-DFT can be used to investigate the properties of the lowest excited singlet (S1) and triplet (T1) states, which are important for understanding the fluorescence and phosphorescence behavior of the molecule. The energy difference between the ground and excited states, the oscillator strengths of the transitions, and the character of the excited states can all be determined through TD-DFT calculations. This allows for a detailed understanding of the photophysical processes that occur after the molecule absorbs light.

Mechanistic Pathways Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and for identifying the transition states involved. By mapping out the potential energy surface of a reaction, it is possible to determine the most likely reaction pathway and to calculate the activation energies associated with each step.

For reactions involving this compound, such as its synthesis or its interaction with other molecules, computational modeling can provide valuable insights that are often difficult to obtain through experimental methods alone. For example, in the synthesis of pyrimidine (B1678525) derivatives, computational studies have been used to investigate the reaction mechanism and to explain the observed regioselectivity. nih.gov

Transition state analysis is a key component of these studies. By locating the transition state structure for a particular reaction step, it is possible to calculate the activation energy, which is a critical factor in determining the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state can confirm that it is a true saddle point on the potential energy surface. These computational studies can guide the optimization of reaction conditions to improve yields and selectivity.

Molecular Docking Simulations for Analyzing Molecular Recognition and Interaction Profiling with Biological Targets (e.g., enzymes)

Molecular docking simulations have been instrumental in elucidating the molecular recognition patterns of this compound derivatives, particularly as inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurological disorders. nih.govnih.gov These in silico studies have successfully predicted the binding modes and affinities of these compounds within the active sites of both MAO-A and MAO-B isoforms, offering a rationale for their observed inhibitory activities and selectivity.

A study on a series of this compound derivatives revealed that these compounds act as reversible inhibitors of human MAO enzymes, with inhibitory constants ranging from 2 to 20 μM. nih.gov Molecular docking simulations were performed to understand the structural basis for this inhibition and the observed selectivity of certain derivatives for either MAO-A or MAO-B.

The docking studies indicated that the perimidinone scaffold fits within the active site of both MAO isoforms. The selectivity, however, appears to be dictated by the nature and position of substituents on the aromatic core. For instance, derivatives 9 and 11 were found to be selective inhibitors of the MAO-B isoform, while derivative 12 exhibited a 10-fold selectivity for the MAO-A isoform. nih.govnih.gov

The interactions within the enzyme's active site are crucial for the inhibitory activity. For the MAO-A isoform, a key interaction was identified as a hydrogen bond between the carbonyl group at position 7 of the perimidinone core and the hydroxyl group of Tyr444, with a distance of 3.37 Å. nih.gov Additionally, hydrophobic interactions were observed between the fused ring system of the ligands and residues such as Tyr407, Tyr444, Arg51, and Cys406. nih.gov

In the case of the MAO-B active site, similar hydrophobic interactions with tyrosine residues were noted. The differences in the volume and shape of the active site cavities of MAO-A and MAO-B, along with the specific interactions facilitated by the substituents on the this compound scaffold, are believed to be the primary determinants of the observed selectivity.

Binding Affinity of this compound Derivatives with MAO Isoforms
CompoundMAO-A Affinity (kcal/mol)MAO-B Affinity (kcal/mol)
Derivative 8-9.1-8.9
Derivative 9-9.5-9.8
Derivative 10-9.2-9.0
Derivative 11-9.6-10.1
Derivative 12-9.9-9.4
Key Interactions of this compound Derivatives with MAO-A
CompoundResidue InvolvedStructure InvolvedType of InteractionDistance (Å)
Perimidinone CoreTyr444Carbonyl 7Hydrogen Bond3.37
Perimidinone CoreTyr407, Tyr444, Arg51, Cys406A-D RingHydrophobic-

In Silico Structure-Activity Relationship (SAR) Analysis and Predictive Modeling

The development of in silico structure-activity relationship (SAR) models for this compound derivatives has been closely tied to the findings from molecular docking and experimental inhibitory assays. These models aim to correlate the structural features of the molecules with their biological activity, thereby guiding the design of more potent and selective inhibitors.

The SAR for this class of compounds as MAO inhibitors is significantly influenced by the substituents on the perimidinone framework. nih.govnih.gov The presence of heteroatoms, as well as electron-donating and electron-withdrawing groups, has been shown to modulate both the potency and the selectivity of inhibition for MAO-A and MAO-B.

From the available data, a qualitative SAR can be inferred:

Selectivity for MAO-A vs. MAO-B: The nature of the substituent plays a pivotal role in directing the selectivity. For example, the specific substitutions in derivative 12 led to a 10-fold greater selectivity for MAO-A, whereas the modifications in derivatives 9 and 11 favored MAO-B inhibition. nih.govnih.gov

Potency of Inhibition: The inhibitory constants (Ki) are also dependent on the substitution pattern, with values in the range of 2 to 20 μM for the studied series of compounds. nih.gov

While comprehensive quantitative structure-activity relationship (QSAR) models and predictive modeling for this specific class of compounds are not extensively detailed in the reviewed literature, the foundational SAR data provides a strong basis for the future development of such models. These models would be invaluable for the virtual screening of new derivatives and for optimizing the lead compounds with enhanced biological activity.

Inhibitory Activity and Selectivity of this compound Derivatives
CompoundMAO-A Ki (μM)MAO-B Ki (μM)Selectivity
Derivative 9> 4014MAO-B Selective
Derivative 11> 4018MAO-B Selective
Derivative 12220MAO-A Selective (10-fold)

Thermodynamic Parameter Calculations for Reaction Feasibility

The synthesis of this compound and its derivatives typically involves the reaction of 1-aminoanthraquinone (B167232) or its derivatives with reagents like urea (B33335) or dimethylacetamide. researchgate.net While the synthetic routes are established, detailed computational studies on the thermodynamic parameters governing the feasibility of these reactions are not extensively available in the reviewed scientific literature.

Such calculations, often performed using Density Functional Theory (DFT), would provide valuable information on the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). These parameters are crucial for understanding the spontaneity and energy profile of the reaction, which can aid in optimizing reaction conditions to improve yields and reduce byproducts.

For instance, a negative ΔG would indicate a thermodynamically favorable reaction, while a positive value would suggest that the reaction is not spontaneous under the given conditions. The enthalpy of reaction would reveal whether the synthesis is exothermic or endothermic, which has practical implications for temperature control during the chemical process.

Although specific thermodynamic data for the synthesis of this compound is not readily found, the general principles of computational thermochemistry could be applied to model these reactions and predict their feasibility. Such studies would be a valuable addition to the understanding of the chemistry of this important class of heterocyclic compounds.

Reactivity Profiles and Chemical Transformations of 7h Benzo E Perimidin 7 One

Electrophilic and Nucleophilic Reactions at Different Positions of the Benzo[e]perimidin-7-one Core

Conversely, the pyrimidine (B1678525) ring is more susceptible to nucleophilic attack. Nucleophilic addition reactions can occur, particularly at the carbon atoms adjacent to the nitrogen atoms. The reactivity can be further modulated by the presence of substituents on the ring system. For instance, the synthesis of certain antineoplastic agents involves the reaction of 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one with various alkylamines. nih.gov In these reactions, the amino or hydroxy group at the 6-position activates the ring towards nucleophilic substitution. Similarly, dihydroxybenzoperimidine derivatives, which are structurally related to the antitumor agent mitoxantrone, have been synthesized by reacting 6-amino-8,11-dihydroxy-7H-benzo[e]perimidin-7-one or 6,8,11-trihydroxy-7H-benzo[e]perimidin-7-one with (alkylamino)alkylamines. nih.gov

Cyclization and Rearrangement Reactions of Advanced Perimidinone Intermediates and Precursors

The perimidinone core serves as a valuable building block for the synthesis of more complex heterocyclic systems through cyclization and rearrangement reactions. These transformations often involve the strategic introduction of functional groups that can participate in intramolecular ring-forming processes.

For example, the Dimroth rearrangement has been observed in the synthesis of condensed pyrimidines. nih.gov This type of rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. In the context of perimidinone chemistry, a plausible mechanism could involve the initial formation of an intermediate through nucleophilic attack, followed by ring opening and subsequent re-cyclization to yield the rearranged product. nih.gov

Cyclization reactions are also fundamental to the construction of polycyclic frameworks from perimidinone precursors. These reactions can be designed to proceed through various mechanisms, including formal [3+2] or [5+2] cycloadditions, depending on the nature of the reacting partners and the reaction conditions. mdpi.com The regioselectivity of these cyclizations is often excellent, driven by the electronic and steric properties of the intermediates. thieme-connect.de For instance, in reactions involving enamines, the initial attack of the enamine carbon atom typically occurs at the most electrophilic carbonyl group, leading to a specific cyclization pathway. thieme-connect.de

Oxidation and Reduction Chemistry of the Perimidinone Moiety

The oxidation and reduction of the pyrimidine ring within the perimidinone system are crucial transformations that can significantly alter its biological and chemical properties. Oxidation can be achieved using various oxidizing agents. For instance, meta-chloroperoxybenzoic acid (mCPBA) has been shown to be an effective oxidant for the N-oxidation of fused pyrimidines. rsc.org The introduction of an N-oxide moiety can influence the electronic properties of the ring system and provide a handle for further functionalization. The metabolism of some pyrimidine-containing compounds can also involve oxidation, often mediated by enzymes like aldehyde oxidase. nih.gov

Reduction of the pyrimidine ring is also a key reaction. Dihydropyrimidine dehydrogenases, for example, catalyze the reduction of the carbon-carbon double bond between C5 and C6 in pyrimidines. umich.edu This redox reaction is a fundamental step in the catabolism of pyrimidines. umich.edu In a synthetic context, various reducing agents can be employed to achieve similar transformations, leading to dihydro- or tetrahydro-perimidinone derivatives with different conformational and electronic properties.

Regioselective Functionalization and Substituent Effects on Reactivity

Achieving regioselective functionalization of the 7H-benzo[e]perimidin-7-one core is paramount for the targeted synthesis of derivatives with specific properties. The inherent electronic biases of the molecule can be exploited to direct substituents to particular positions. For instance, due to the electron-deficient nature of the pyrimidine moiety, electrophilic substitution is more likely to occur on the benzo ring. nih.gov

The introduction of substituents can, in turn, significantly influence the reactivity of the entire molecule. Electron-donating groups can activate the ring system towards electrophilic attack and may direct incoming electrophiles to specific positions. Conversely, electron-withdrawing groups will deactivate the ring towards electrophiles but may facilitate nucleophilic substitution reactions.

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, offer powerful tools for the regioselective introduction of a wide range of functional groups. These methods allow for the precise modification of the perimidinone scaffold, enabling the fine-tuning of its electronic and steric properties.

Complex Cascade and Tandem Reactions for Polycyclic Construction

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient strategy for the construction of complex polycyclic architectures from simpler precursors in a single synthetic operation. wikipedia.orgrsc.org These reactions involve a sequence of two or more consecutive transformations where each step generates the functionality required for the subsequent reaction. wikipedia.org This approach is characterized by high atom economy and a reduction in the number of purification steps required. rsc.org

Advanced Research Applications of 7h Benzo E Perimidin 7 One Systems

Applications in Advanced Materials Science and Engineering

The robust and planar structure of the 7H-benzo[e]perimidin-7-one core makes it an attractive scaffold for the development of advanced functional materials. Its derivatives are explored for their optical, electronic, and chemical properties.

Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Perimidines, the class of compounds to which this compound belongs, are noted for their distinct behavior in various ranges of light. nih.govresearchgate.net This inherent photophysical activity is a critical prerequisite for luminescent materials. The ability of these molecules to interact with different proteins and form complexes with metals further enhances their appeal for creating materials with tunable light-emitting properties. nih.govresearchgate.net While direct application in commercial OLEDs is an area of ongoing research, the fundamental characteristics of the perimidine scaffold are analogous to other chromophores, like perylenes, which are widely used as sensitizers and fluorescent labels in OLED technology. mdpi.com The development of perimidine-based materials represents a promising direction for future luminescent and display technologies. nih.govresearchgate.net

Photoactive Systems and Sensor Technologies

The application of perimidine derivatives in photo sensors is a significant area of research. nih.govresearchgate.net Their molecular structure, which facilitates molecular interactions and complex formation with metals, allows them to act as chemo-sensors. nih.govresearchgate.net For instance, certain perimidine derivatives have been shown to exhibit fluorescence enhancement upon selectively binding with specific metal ions, demonstrating their potential in sensor technology. The chromophoric nature of the this compound system allows it to absorb and emit light, making it a suitable candidate for the active component in optical sensing devices.

Integration into Polymeric Materials

The this compound framework is utilized as a chromophore, or color-bearing component, in the synthesis of dyes. Perimidine derivatives serve as coloring agents and intermediates for dyes used in coloring synthetic fibers and plastics. nih.gov These dyes can be incorporated into polymer chains to create colored materials with high stability. The methods of integration can vary, from creating high-molecular-weight derivatives by grafting polymer chains like ethylene (B1197577) oxide onto the dye to synthesizing reactive dyes that form covalent bonds with the polymer fibers. mdpi.com This covalent attachment ensures excellent fastness and prevents the dye from leaching, a critical property for textiles and other polymer-based consumer goods. mdpi.comresearchgate.net

Carbene Ligand Generation

An important application of the perimidine scaffold is in the generation of carbene ligands. nih.gov Carbenes are highly reactive species that can be stabilized when coordinated to a metal center, forming metal-carbene complexes. These complexes are pivotal catalysts in a multitude of organic reactions. The perimidine structure can be modified to form N-heterocyclic carbenes (NHCs), a class of carbenes known for their strong σ-donating properties and their ability to form stable and catalytically active complexes with a wide range of metals.

Corrosion Inhibition Studies

Derivatives of this compound are recognized for their role as corrosion inhibitors. nih.gov The presence of nitrogen atoms and the planar, electron-rich aromatic structure allows these molecules to adsorb onto metal surfaces. This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and thus inhibiting the corrosion process. This application is particularly valuable in industrial settings where metal equipment is exposed to acidic or other aggressive media.

Future Research Directions and Unaddressed Challenges in 7h Benzo E Perimidin 7 One Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key areas of focus should include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or solvent-free reaction conditions, is a critical goal. rsc.org Exploring the utility of recyclable catalysts, like solid acids or metal-organic frameworks, could offer significant advantages in terms of sustainability and ease of separation. rsc.org

Catalytic Systems: Investigating novel catalytic systems, including metal and nanocatalysts, could lead to more efficient and selective syntheses. nih.gov The development of one-pot reactions where multiple synthetic steps are combined without isolating intermediates would streamline the process and reduce waste. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have the potential to significantly shorten reaction times and improve yields in the synthesis of perimidine scaffolds. nih.gov

Synthetic ApproachKey AdvantagesRelevant Research Area
Green Solvents/CatalystsReduced environmental impact, easier product purification, catalyst reusability. rsc.orgSustainable Chemistry
One-Pot ReactionsIncreased efficiency, reduced waste, and shorter synthesis time. rsc.orgProcess Chemistry
Novel CatalysisHigher yields, improved selectivity, and milder reaction conditions. nih.govCatalysis
Non-conventional EnergyAccelerated reaction rates and potentially higher yields. nih.govGreen Chemistry

In-depth Mechanistic Investigations of Underexplored Transformations and Derivatizations

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of 7H-benzo[e]perimidin-7-one is crucial for optimizing existing methods and developing new transformations. While some synthetic routes are established, the underlying mechanisms are not always fully elucidated.

Future research should prioritize:

Kinetic and Spectroscopic Studies: Detailed kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., NMR, IR), can provide valuable insights into reaction pathways, intermediates, and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction profiles, predict the stability of intermediates, and understand the role of catalysts. This can help in rationalizing experimental observations and guiding the design of new reactions.

Exploring Novel Reactivity: A deeper mechanistic understanding will enable the exploration of previously underexplored transformations, leading to the synthesis of a wider range of functionalized this compound derivatives with novel properties.

Rational Design of Perimidinone Scaffolds with Precisely Tunable Electronic, Optical, and Reactive Characteristics

The this compound scaffold offers a versatile platform for the development of molecules with tailored properties. The ability to precisely control its electronic, optical, and reactive characteristics through rational design is a key area for future research. This involves strategically introducing different functional groups at various positions on the perimidinone core.

Key strategies include:

Targeted Functionalization: The introduction of electron-donating or electron-withdrawing groups at specific sites can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net This, in turn, allows for the fine-tuning of its absorption and emission spectra, as well as its electrochemical properties.

Computational Guidance: Quantum mechanical calculations can be used to predict how different substituents will affect the photophysical properties of the molecule, enabling a more targeted and efficient design process. nih.gov This predictive power reduces the need for extensive trial-and-error synthesis. nih.govnih.gov

Structure-Property Relationship Studies: Systematic studies that correlate the structural modifications with the resulting changes in electronic, optical, and reactive properties are essential for building a comprehensive understanding and developing predictive models.

Design StrategyDesired OutcomeRelevant Techniques
Substituent EffectsTunable electronic and optical properties. nih.govresearchgate.netSynthetic Chemistry
Computational ModelingPredictive design of scaffolds with specific characteristics. nih.govQuantum Chemistry
Structure-Activity RelationshipUnderstanding the link between molecular structure and function.Spectroscopy, Electrochemistry

Discovery and Development of Novel Advanced Material Applications Beyond Current Scope

While this compound derivatives have been explored for their potential as antineoplastic agents, their unique photophysical and electronic properties suggest they could be valuable components in a variety of advanced materials. nih.govnih.govacs.org Future research should aim to expand their applications beyond the biomedical field.

Potential areas for exploration include:

Organic Electronics: The tunable electronic properties of these compounds make them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Sensors and Probes: The sensitivity of their fluorescence to the local environment could be exploited to develop chemosensors for the detection of specific ions, molecules, or changes in pH.

Functional Dyes and Pigments: Their strong absorption in the visible region and potential for vibrant colors make them suitable for use as advanced dyes and pigments with high stability.

Synergistic Integration of Advanced Computational Modeling and Experimental Chemistry for Predictive Design and Discovery

The convergence of computational modeling and experimental chemistry offers a powerful paradigm for accelerating the discovery and development of new this compound-based molecules and materials. This synergistic approach allows for a more rational and efficient research process.

Key aspects of this integration include:

Predictive Modeling: Computational tools can be used to screen virtual libraries of this compound derivatives and predict their properties before committing to their synthesis. mdpi.com This can significantly reduce the time and resources required for experimental work.

Mechanism Elucidation: As mentioned earlier, computational chemistry can provide deep insights into reaction mechanisms, helping to optimize synthetic routes and design new transformations.

Rational Design of Functional Materials: By modeling the electronic and optical properties of different perimidinone scaffolds, researchers can rationally design molecules with specific characteristics for targeted applications in materials science. nih.govnih.govresearchgate.net This approach has been successfully applied to other heterocyclic systems and holds great promise for the this compound framework.

This integrated approach, combining the predictive power of computational chemistry with the practical insights of experimental work, will be instrumental in overcoming the current challenges and unlocking the full potential of this compound chemistry.

Q & A

Q. How can researchers optimize synthetic routes for 7H-benzo[e]perimidin-7-one derivatives?

Methodological Answer: Synthesis of polycyclic derivatives (e.g., thiadiazolo[3,2-a]pyrimidin-7-ones) often involves multi-step reactions, including cyclization and substitution steps. For example, thieno[3,2-d]pyrimidinone derivatives require:

  • Core formation : Cyclization of precursors like thioureas or carbodiimides under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Functionalization : Introducing substituents via nucleophilic aromatic substitution or Suzuki coupling, using catalysts like Pd(PPh₃)₄ .
    Key Considerations :
  • Monitor reaction progress with TLC or HPLC to optimize yield .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Reference :

Q. What analytical techniques are critical for structural confirmation of this compound analogs?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in benzimidazo derivatives resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ions (e.g., [M+H]⁺ for C₁₇H₁₃N₃O at m/z 276.1134) .
  • X-ray Crystallography : Resolve ambiguities in bond angles/lengths (e.g., C–N bond lengths of 1.34–1.38 Å in pyrimidinones) .

Q. Reference :

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G*) to experimental data to validate tautomeric forms .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DMSO vs. water) .
  • Case Study : Discrepancies in NOESY correlations for imino vs. keto tautomers were resolved using DFT-optimized geometries .

Q. Reference :

Q. What strategies address low reproducibility in biological activity assays for this compound-based inhibitors?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use consistent DMSO concentrations (<1% v/v) to avoid solvent interference .
    • Validate enzyme inhibition (e.g., IC₅₀) with positive controls (e.g., staurosporine for kinases) .
  • Address Compound Stability :
    • Perform LC-MS stability studies under assay conditions (pH 7.4, 37°C) to detect degradation products .

Q. Reference :

Q. How can researchers design experiments to study the interaction of this compound derivatives with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein-ligand interactions (e.g., KD values in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
  • Crystallographic Screening : Co-crystallize derivatives with target proteins (e.g., kinases) to identify key hydrogen bonds/hydrophobic pockets .

Q. Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.